molecular formula C9H7NO B086612 Isoxazole, 5-phenyl- CAS No. 1006-67-3

Isoxazole, 5-phenyl-

Cat. No. B086612
CAS RN: 1006-67-3
M. Wt: 145.16 g/mol
InChI Key: BXQDLEHCXQQSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Molecular Structure Analysis

The molecular structure of isoxazole involves a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

Scientific Research Applications

  • Anticancer Activity : Isoxazole derivatives, particularly N-phenyl-5-carboxamidyl isoxazoles, have shown potential as chemotherapeutic agents for colon cancer. These compounds, like compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole), exhibit significant activity against colon tumor cells and may work by inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

  • Tautomerism Study : The study of tautomerism in heteroaromatic compounds with five-membered rings, including 5-hydroxyisoxazoles, is important for understanding the chemical properties and reactions of these compounds (Boulton & Katritzky, 1961).

  • Synthesis of Novel Compounds : Isoxazoles linked to 2-phenyl benzothiazole have been synthesized and evaluated for their anticancer properties. One such compound, 5d, showed promising cytotoxicity against specific cancer cell lines, indicating its potential for further biological studies (Kumbhare et al., 2012).

  • Immunological Activity : A derivative of isoxazole with thiosemicarbazide group has shown effects on the spontaneous proliferative response of splenocytes and mitogen-induced splenocyte proliferation, suggesting immunological activity (Mączyński et al., 2004).

  • Antimicrobial and Anti-inflammatory Properties : Thioxoquinazolinone substituted isoxazoles have been evaluated for antimicrobial, antihelminthic, analgesic, and anti-inflammatory activities, with some compounds exhibiting significant effects in these areas (Lakshmi et al., 2015).

  • HDAC6 Inhibitor in Cancer Therapy : Isoxazole-3-hydroxamate based compounds, like SS-208, have been found effective as HDAC6-selective inhibitors and have shown anti-tumor activity in melanoma mouse models. These compounds potentially mediate their effects through immune-related antitumor activity (Shen et al., 2019).

  • Antithrombotic Agents : Isoxazole-based combinatorial libraries have been synthesized and evaluated for their antithrombin activity, showcasing the potential of isoxazoles in the development of antithrombotic agents (Batra et al., 2002).

  • Reactive Metabolite Formation : A series of phenyl methyl-isoxazole derivatives were studied for their potential to form reactive metabolites, which could impact their safety and efficacy in pharmacological applications (Bylund et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Fluorophenyl)isoxazole, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Given the significant biological interests of isoxazoles, there is a need for a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQDLEHCXQQSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143423
Record name Isoxazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole, 5-phenyl-

CAS RN

1006-67-3
Record name Isoxazole, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazole, 5-phenyl-
Reactant of Route 2
Isoxazole, 5-phenyl-
Reactant of Route 3
Isoxazole, 5-phenyl-
Reactant of Route 4
Isoxazole, 5-phenyl-
Reactant of Route 5
Reactant of Route 5
Isoxazole, 5-phenyl-
Reactant of Route 6
Isoxazole, 5-phenyl-

Citations

For This Compound
5
Citations
T Gürses, A Olğaç, U Garscha, TG Maz, NB Bal… - Bioorganic …, 2021 - Elsevier
… It should be noted that the isoxazole-5-phenyl group is facing to the lipophilic tail of membrane for mPGES-1, which is not included in the docking studies. The predicted binding modes …
Number of citations: 6 www.sciencedirect.com
CA Luckhurst, M Ratcliffe, L Stein, M Furber… - Bioorganic & medicinal …, 2011 - Elsevier
… This cavity is filled by the isoxazole 5-phenyl substituent in the Novartis isoxazole compound 3. In PPARα and PPARγ, the corresponding cavity does not exist, which might explain the …
Number of citations: 13 www.sciencedirect.com
Y Nannoolal, J Rarey, D Ramjugernath - Fluid Phase Equilibria, 2007 - Elsevier
A new group contribution method for the estimation of critical property data has been developed. The method is based on structural group definitions, with minor modifications, of a …
Number of citations: 161 www.sciencedirect.com
POLS LAXMAN - 2012 - accp.co.in
… Bhaskar VH et al., 32 reported different tetrazole derivatives containing isoxazole 5phenyl tetrazoles (1) was cyclized using sodium azide and ammonium chloride and benzonitrile. The …
Number of citations: 0 www.accp.co.in
Y Nannoolal, J Rarey, D Ramjugernath - Fluid Phase Equilibria, 2009 - Elsevier
A new group contribution method for the prediction of pure component saturated liquid viscosity has been developed. The method is an extension of the pure component property …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.